9-Methoxycanthin-6-one N-oxide
Description
Contextualization of Canthin-6-one (B41653) Alkaloids within Natural Products Chemistry and Pharmacology
Canthin-6-one alkaloids represent a significant subclass of β-carboline alkaloids, distinguished by an additional D ring in their chemical structure. nih.govmdpi.com The parent compound, canthin-6-one, was first identified in 1952 from the Australian rainforest tree Pentaceras australis. nih.govcore.ac.uk Since this initial discovery, researchers have isolated over 80 natural derivatives from a diverse range of plant families, including Rutaceae, Simaroubaceae, and Malvaceae. nih.govcore.ac.uk The presence of these alkaloids is not limited to the plant kingdom; they have also been found in fungi and marine organisms. nih.govcore.ac.uk
The interest in canthin-6-one alkaloids within the scientific community is largely driven by their broad spectrum of biological activities. researchgate.net Research has consistently demonstrated their potential as antitumor, antifungal, antibacterial, and antiviral agents. mdpi.comnih.gov Furthermore, studies have highlighted their anti-inflammatory and antiparasitic properties. core.ac.ukresearchgate.net Despite their promising pharmacological profiles, a significant challenge in advancing the research of these compounds is their low natural abundance, which has spurred efforts in chemical synthesis to provide sufficient quantities for further investigation. researchgate.netmdpi.comnih.gov
Significance of 9-Methoxycanthin-6-one (B140682) N-oxide as a Distinct Canthin-6-one Derivative
Among the numerous canthin-6-one derivatives, 9-Methoxycanthin-6-one N-oxide has emerged as a compound of particular interest in academic research. This specific alkaloid has been isolated from natural sources such as the roots of Eurycoma longifolia and the bark of Ailanthus altissima. nih.govmedchemexpress.eu
The significance of this compound is primarily linked to its cytotoxic properties. targetmol.com Laboratory studies have shown its ability to inhibit the growth of various cancer cell lines. For example, research has documented its capacity to suppress the proliferation of a melanoma cell line. nih.gov In conjunction with other related compounds isolated from Eurycoma longifolia, such as 9-hydroxycanthin-6-one (B1245731) and 9-hydroxycanthin-6-one-N-oxide, it has demonstrated cytotoxic effects against tumor cells. nih.gov The compound is noted for its potential application in oncology research due to its observed activity against a panel of human cancer cell types. targetmol.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUHWGVUSHTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Source Identification Research of 9 Methoxycanthin 6 One N Oxide
Plant-Based Natural Occurrence of 9-Methoxycanthin-6-one (B140682) N-oxide
The primary natural sources of 9-Methoxycanthin-6-one N-oxide are rooted in the plant kingdom, with particular prevalence in the Simaroubaceae family.
Isolation from Eurycoma longifolia Roots
The roots of Eurycoma longifolia, a plant native to Southeast Asia, have been identified as a source of this compound. nih.govscispace.comamegroups.org Bioactivity-directed fractionation of root extracts from this plant, also known as Tongkat Ali, has led to the isolation and characterization of this and other canthin-6-one (B41653) alkaloids. scispace.comnih.gov These compounds are among a variety of phytochemicals, including quassinoids and other β-carboline alkaloids, that contribute to the plant's profile. nih.govresearchgate.net
Isolation from Ailanthus altissima Barks
This compound has also been successfully isolated from the barks of Ailanthus altissima, commonly known as the Tree of Heaven. medchemexpress.eumedchemexpress.eu This finding expands the known botanical sources of the compound beyond the Eurycoma genus.
Broader Occurrence within Simaroubaceae Family
The Simaroubaceae family, which includes both Eurycoma longifolia and Ailanthus altissima, is recognized for its production of canthin-6-one alkaloids. nih.govmdpi.comnih.govresearchgate.netscielo.br This family of plants, comprising over 32 genera and 170 species, is known for its bitter principles, largely attributable to the presence of quassinoids and various alkaloids. scielo.brresearchgate.net Research has indicated the presence of numerous canthin-6-one derivatives across different genera within this family, suggesting a common biosynthetic pathway. nih.govresearchgate.netscielo.brresearchgate.net
Alternative Production Research
The demand for and interest in canthin-6-one alkaloids have spurred research into alternative production methods to overcome the limitations of relying on wild plant harvesting.
In vitro Tissue Culture Systems for 9-Methoxycanthin-6-one Production
Plant tissue culture has emerged as a viable and sustainable alternative for producing valuable secondary metabolites. nih.govspringernature.comresearchgate.net Studies have demonstrated that in vitro cultures of Eurycoma longifolia can produce 9-methoxycanthin-6-one. nih.govspringernature.comresearchgate.netajol.info These systems offer a controlled environment for the consistent and potentially enhanced production of desired compounds. nih.govspringernature.com
A particularly effective method for producing canthin-6-one derivatives is through hairy root cultures. researchgate.netaip.orgukm.myresearchgate.net These cultures are established by infecting plant tissues with Agrobacterium rhizogenes, which induces the formation of fast-growing, highly branched "hairy" roots. nih.govresearchgate.netukm.my Research has shown that hairy root cultures of Eurycoma longifolia can produce 9-methoxycanthin-6-one, with some studies reporting significantly higher yields compared to wild-harvested roots. mdpi.comresearchgate.net The production can be further optimized through the use of different culture media and elicitors, which are substances that stimulate secondary metabolite production. aip.orgresearchgate.net For instance, the addition of methyl jasmonate and yeast extract to the culture medium has been shown to enhance the yield of 9-methoxycanthin-6-one. aip.orgresearchgate.net
Table 1: Comparison of 9-methoxycanthin-6-one Yield in Wild vs. Hairy Root Cultures of E. longifolia
| Source | Yield (% dry weight) | Reference |
| Wild Roots | 0.164 ± 0.25 | researchgate.net |
| Hairy Roots (transgenic) | 1.139 ± 0.20 | researchgate.net |
| Hairy Roots (isolated) | 0.43 (w/w) | mdpi.com |
Table 2: Effect of Elicitors on 9-methoxycanthin-6-one Production in E. longifolia Hairy Roots
| Elicitor | Concentration | Fold Increase | Reference |
| Methyl Jasmonate | 0.1 mM | up to 3 | aip.org |
| Yeast Extract | Not specified | up to 4.0 | researchgate.net |
| Jasmonic Acid | Not specified | up to 2.6 | researchgate.net |
Elicitation Strategies for Enhanced Biosynthesis in Cultures
Elicitation is a technique used in plant tissue culture to stimulate the production of secondary metabolites. semanticscholar.org While specific elicitation studies focusing exclusively on this compound are not extensively detailed in the provided research, significant work has been done on enhancing the biosynthesis of its parent compound, 9-methoxycanthin-6-one, in cultures of Eurycoma longifolia. researchgate.netresearchgate.netukm.my These strategies provide insight into methods that could potentially boost the production of related canthin-6-one alkaloids.
Research has shown that applying various elicitors to hairy root cultures of E. longifolia can significantly increase the yield of 9-methoxycanthin-6-one. researchgate.net Elicitors are substances that trigger a defense response in the plant cells, often leading to an increased synthesis of specific compounds. semanticscholar.org Commonly used elicitors include methyl jasmonate (MeJA), yeast extract (YE), and salicylic (B10762653) acid (SA). researchgate.net
In one study, the effects of these three elicitors at different concentrations were evaluated on E. longifolia hairy root cultures. researchgate.net It was found that elicitation with methyl jasmonate, across all tested concentrations, led to a one- to three-fold increase in the production of 9-methoxycanthin-6-one. researchgate.net The most effective treatment was 0.1 mM of methyl jasmonate, which enhanced the production to 3.902 mg/g dry weight after seven days of elicitation. researchgate.net Other research has corroborated the effectiveness of jasmonic acid, yeast extract, methyl jasmonate, and salicylic acid in enhancing the production of 9-methoxycanthin-6-one. researchgate.netukm.my
Further studies have explored a broader range of elicitors for canthin-6-one alkaloid synthesis in E. longifolia cell suspension cultures. nih.gov These include both biotic and abiotic elicitors. For instance, chitosan (B1678972) was reported to increase biomass and the production of both 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one (B1245731). nih.gov Similarly, casein hydrolysate, when combined with specific light conditions, was found to improve the synthesis of 9-methoxycanthin-6-one. nih.gov
The table below summarizes the findings from various elicitation studies on the parent compound, 9-methoxycanthin-6-one, in Eurycoma longifolia cultures.
| Elicitor | Culture Type | Concentration | Outcome on 9-methoxycanthin-6-one Production | Source(s) |
| Methyl Jasmonate (MeJA) | Hairy Roots | 0.1 mM | Increased production up to 3.902 mg/g dry weight | researchgate.net |
| Methyl Jasmonate (MeJA) | Hairy Roots | Various | 1-3 fold increase | researchgate.net |
| Yeast Extract (YE) | Hairy Roots | Not specified | Enhanced production | researchgate.netresearchgate.netukm.my |
| Salicylic Acid (SA) | Hairy Roots | Not specified | Enhanced production | researchgate.netresearchgate.netukm.my |
| Jasmonic Acid | Hairy Roots | Not specified | Enhanced production | researchgate.netukm.my |
| Chitosan | Cell Suspension | 100–150 g/L | Increased production | nih.gov |
| Casein Hydrolysate | Cell Suspension | 0.1–2% | Improved synthesis | nih.gov |
Chemical Synthesis and Biosynthetic Pathway Elucidation
Total and Hemisynthetic Approaches for Canthin-6-one (B41653) Scaffolds and Derivatives
The synthesis of canthin-6-one alkaloids, a subclass of β-carboline alkaloids with an additional D-ring, has been an area of significant interest for medicinal chemists due to their wide range of biological activities. mdpi.comnih.gov However, their low abundance in natural sources necessitates the development of efficient synthetic methods. mdpi.comnih.gov
Historical and Modern Synthetic Methodologies for Canthin-6-ones
Key historical and modern synthetic methodologies include:
Suzuki-Miyaura Coupling and Cu-catalyzed Amidation: A modern and comprehensive approach utilizes a key Suzuki-Miyaura C-C coupling followed by a copper-catalyzed C-N amidation to construct the core scaffold. mdpi.comucy.ac.cy This method allows for the synthesis of canthin-6-ones in high yields from commercially available starting materials. mdpi.com A "non-classic" strategy focusing on the construction of the central B ring using this palladium-catalyzed coupling and subsequent copper-catalyzed C-N coupling has also been reported to produce canthin-6-one and its analogues in high yields (71%–95%). nih.gov
Table 1: Comparison of Synthetic Methodologies for Canthin-6-one
| Methodology | Year Reported | Key Features | Overall Yield |
| Bischer-Napieralski Reaction | 1966 | Classic approach, initial poor yield. | Improved to 76.83% (2005) |
| Pictet-Spengler Reaction | 1975 | Widely used, various modifications. | 46.74% (2003) |
| Aldol Reaction | 2005 | Two-step process from β-carboline-1-carbaldehyde. | 70.55% |
| Suzuki-Miyaura Coupling & Cu-catalyzed Amidation | 2010 | Modern, high-yield approach. | 71%–95% |
Strategies for N-oxide Derivatization in Canthin-6-one Synthesis
The introduction of an N-oxide group to the canthin-6-one scaffold can be achieved through hemisynthesis. One reported method involves the use of meta-chloroperoxybenzoic acid (mCPBA). researchgate.net In a specific example, the treatment of canthin-6-one with three equivalents of mCPBA in dichloromethane (B109758) at room temperature for 18 hours resulted in the formation of canthin-6-one N-oxide in a 75% yield. researchgate.net This method provides a direct route to N-oxide derivatives from the parent canthin-6-one. 9-Methoxycanthin-6-one (B140682) N-oxide has been isolated from natural sources like Eurycoma longifolia and the barks of Ailanthus altissima. researchgate.netnih.govnih.govmedchemexpress.eu
Biosynthetic Pathways of Canthin-6-one Alkaloids
The biosynthesis of canthin-6-one alkaloids has been a subject of study to understand their natural formation and to potentially replicate these pathways in a laboratory setting.
Tryptophan as a Precursor in Canthin-6-one Biosynthesis
The biosynthetic pathway for canthin-6-one alkaloids originates from the amino acid L-tryptophan. nih.govmdpi.com This was first demonstrated in 1986 through feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima. nih.gov Tryptophan, an α-amino acid with an indole (B1671886) side chain, serves as the fundamental building block for a wide array of secondary metabolites in plants, including the canthin-6-ones. nih.govwikipedia.org The general pathway involves the initial conversion of tryptophan to tryptamine (B22526) through decarboxylation. nih.gov This is followed by a series of condensation and oxidation steps to form the tetracyclic canthin-6-one core. nih.govmdpi.com Studies have shown that feeding cell suspension cultures of Brucea javanica with tryptophan can increase the production of canthin-6-one, confirming its role as a direct precursor. researchgate.net
Enzymatic Mechanisms in Alkaloid Formation
The formation of canthin-6-one alkaloids from tryptophan is a multi-step process catalyzed by a series of enzymes. While the complete enzymatic cascade is not fully elucidated, key steps have been proposed based on feeding experiments and the isolation of intermediates. nih.gov
The proposed biosynthetic pathway suggests the following key transformations:
Decarboxylation: Tryptophan is decarboxylated to form tryptamine. nih.gov
Condensation and Cyclization: Tryptamine condenses with a two-carbon unit, likely derived from acetate (B1210297) or a related compound, to form a β-carboline intermediate. mdpi.com A key intermediate that has been identified is β-carboline-1-propionic acid. nih.gov
Oxidation and Ring Formation: A series of oxidation reactions and subsequent cyclizations lead to the formation of the final tetracyclic canthin-6-one structure. nih.govmdpi.com
Feeding experiments in Ailanthus altissima cell cultures with [methylene-14C]-tryptophan led to the characterization of several intermediates, supporting the proposed pathway. nih.gov Further research is needed to identify and characterize the specific enzymes, such as decarboxylases, oxidases, and synthases, that catalyze each step in the biosynthesis of these complex alkaloids. ucl.ac.uk
Mechanisms of Action at the Cellular and Molecular Level
The biological activity of 9-Methoxycanthin-6-one (B140682) N-oxide is rooted in its ability to trigger apoptosis, a controlled and essential process for cellular homeostasis. This process is characterized by a series of distinct morphological and biochemical events within the cell.
Apoptosis Induction Pathways
Studies have shown that canthin-6-one (B41653) and its derivatives, including 9-Methoxycanthin-6-one N-oxide, can initiate apoptosis through various cellular signaling cascades. mdpi.com The activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. mdpi.com Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3, has been linked to canthin-6-one compounds. mdpi.commdpi.com
Chromatin Condensation and Apoptotic Body Formation
A hallmark of apoptosis is the condensation of chromatin and the subsequent formation of apoptotic bodies. mdpi.commdpi.com Research has demonstrated that treatment with 9-methoxycanthin-6-one, a closely related compound, leads to these characteristic morphological changes in various cancer cell lines. mdpi.comresearchgate.net These changes, including extensive chromatin condensation and the packaging of cellular components into apoptotic bodies, are indicative of the cell undergoing programmed cell death. mdpi.commdpi.com
Differential Expression of Apoptotic-Related Proteins
The induction of apoptosis by canthin-6-one derivatives is accompanied by changes in the expression levels of several key proteins. Proteomic analyses have identified a number of proteins whose expression is altered following treatment with 9-methoxycanthin-6-one. mdpi.comresearchgate.net These include:
Pyruvate (B1213749) kinase (PKM): Involved in cellular metabolism and has been linked to apoptosis. mdpi.com
Annexin (B1180172) A2 (ANXA2): Plays a role in membrane-related events during apoptosis. mdpi.com
Galectin 3 (LGAL3): A protein with diverse functions, including the regulation of apoptosis. mdpi.com
Heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1): Involved in RNA processing and has been implicated in apoptotic pathways. mdpi.com
Peroxiredoxin 3 (PRDX3): An antioxidant enzyme that can also participate in apoptosis signaling. mdpi.com
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): While known for its role in glycolysis, it also has functions in apoptosis. mdpi.com
The modulation of these proteins suggests a complex interplay of cellular processes that contribute to the apoptotic effects of these compounds. mdpi.com
Involvement of Oxidative Stress and Mitochondrial Damage
Emerging evidence suggests that oxidative stress and mitochondrial damage are crucial components of the apoptotic process induced by canthin-6-one derivatives. acs.org An increase in reactive oxygen species (ROS) can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. acs.orgnih.govmdpi.com This can result in the release of pro-apoptotic factors from the mitochondria, further propagating the apoptotic signal. mdpi.comnih.gov Studies on related compounds have shown that they can increase intracellular ROS levels and induce mitochondrial damage, highlighting this as a potential mechanism for this compound as well. acs.org
Interactions with Specific Biological Macromolecules
Beyond inducing apoptosis, the biological activity of this compound and its analogs is also defined by their interactions with specific enzymes, receptors, and other macromolecules.
Enzyme and Receptor Interactions
Canthin-6-one alkaloids have been shown to interact with various enzymes and receptors, influencing their activity. For instance, some canthin-6-one derivatives have been found to inhibit the transcription factor NF-κB, a key regulator of inflammation. mdpi.comsemanticscholar.org While direct evidence for this compound is still emerging, the structural similarity to other active canthin-6-ones suggests potential interactions with a range of biological targets. ontosight.ai
Molecular Docking Studies of Canthin-6-one Derivatives
Computational molecular docking studies have provided valuable insights into the potential binding of canthin-6-one derivatives to various biological targets. These in silico analyses predict the binding affinity and interaction modes of ligands with proteins. For example, docking studies have been performed on canthin-6-one and its derivatives with targets like EGFR tyrosine kinase and DNA. ijpsr.comnih.gov One study showed that 9-Methoxycanthin-6-one 3-N-oxide exhibited a strong predicted binding affinity for cyclin A. uii.ac.id Such studies are instrumental in identifying potential molecular targets and guiding further experimental validation. ijpsr.comnih.gov
Modulation of Cellular Metabolic Processes
The family of canthin-6-one alkaloids, isolated from various plant sources, has been noted for a range of biological activities, including anti-tumor effects. nih.govmdpi.com Compounds such as this compound have been identified as cytotoxic to various tumor cell lines. nih.govmdpi.com A key aspect of the anti-cancer mechanism of this class of compounds involves the disruption of fundamental cellular processes, including metabolic pathways that are critical for the survival and proliferation of cancer cells. Cancer cells exhibit altered metabolism, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect. The targeting of these unique metabolic features presents a viable strategy for anti-cancer therapies. Research into related compounds suggests that the mechanism of action may involve the modulation of key energy-producing pathways within the cell.
Impact on Glycolysis and Energy Production
While this compound is recognized for its cytotoxic properties against tumor cells, detailed research into its specific molecular impact on metabolic pathways is still emerging. nih.govmdpi.com However, extensive studies on its parent compound, 9-methoxycanthin-6-one, provide significant insights into the potential mechanisms, particularly concerning the disruption of glycolysis and cellular energy production. mdpi.com
Research conducted on A2780 ovarian cancer cells has demonstrated that 9-methoxycanthin-6-one affects critical energy pathways, including Glycolysis I and Gluconeogenesis I. mdpi.com Glycolysis is a central metabolic pathway for energy production in the form of ATP, which is in high demand in rapidly proliferating cancer cells for biomass and genome duplication. mdpi.com Under the hypoxic conditions often found in tumors, cancer cells become heavily dependent on glycolysis followed by lactic acid fermentation as their primary source of ATP. mdpi.com
Treatment with 9-methoxycanthin-6-one was found to suppress several key enzymes that are integral to the glycolytic pathway. mdpi.com The suppression of these enzymes by the compound can disrupt the energy-producing pathway, potentially leading to a halt in the proliferation of cancer cells. mdpi.com This interference with the primary energy source of cancer cells highlights a critical mechanism of its anti-cancer activity. mdpi.com
The table below details the specific proteins involved in glycolysis and gluconeogenesis that were found to be suppressed by 9-methoxycanthin-6-one in A2780 ovarian cancer cells, as identified through proteomics analysis. mdpi.com
| Pathway | Protein Name | Protein Abbreviation | Effect of 9-methoxycanthin-6-one |
| Glycolysis I | Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Suppressed |
| Glycolysis I | Phosphoglycerate mutase 1 | PGAM1 | Suppressed |
| Glycolysis I | Pyruvate kinase | PKM | Suppressed |
| Glycolysis I | Triosephosphate isomerase 1 | TPI1 | Suppressed |
| Gluconeogenesis I | Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Suppressed |
| Gluconeogenesis I | Phosphoglycerate mutase 1 | PGAM1 | Suppressed |
| Gluconeogenesis I | Malate dehydrogenase 2 | MDH2 | Expressed |
Structure Activity Relationship Sar Studies of Canthin 6 Ones
Influence of Methoxy (B1213986) Group on Biological Activity
The presence and position of a methoxy group (-OCH₃) on the canthin-6-one (B41653) scaffold play a crucial role in modulating its biological activities, particularly cytotoxicity.
Research has shown that methoxylation, especially at specific positions, can enhance the potency of canthin-6-one alkaloids. For instance, studies on alkaloids isolated from Brucea antidysenterica indicated that methoxylation at the C-10 or C-11 position is a key structural requirement for potent cytotoxicity against KB tissue culture cells. thieme-connect.com In contrast, methoxylation at C-1 was found to have no significant effect on cytotoxicity. thieme-connect.com
Specifically, 10-methoxycanthin-6-one has demonstrated significant anticancer effects. It showed impressive activity against the DU145 prostate cancer cell line, with a reported IC₅₀ value of 1.58 µg/mL. semanticscholar.orgproquest.com Another derivative, 9-methoxycanthin-6-one (B140682), isolated from plants like Eurycoma longifolia, also exhibits notable anti-tumor effects. nih.govebi.ac.uk It has been reported to be active against a range of cancer cell lines including breast (MCF-7), lung (A-549), prostate (DU-145), and ovarian (CaOV-3) cancers. mdpi.com One study highlighted that 9-methoxycanthin-6-one induces apoptosis in tumor cells to exert its effect. nih.govmdpi.com
Furthermore, the addition of methoxy groups can lead to significant cytotoxicity. For example, several methoxylated canthin-6-ones, such as 5-hydroxy-4-methoxycanthin-6-one and 4,5-dimethoxycanthin-6-one, have been shown to reduce cell growth and exhibit significant cytotoxicity against human nasopharyngeal carcinoma (CNE2) cells. nih.govmdpi.comchemfaces.com The compound 10-methoxy-canthin-6-one (Mtx-C) has also been noted for its cytotoxic effects against acute myeloid leukemia (AML) cells. nih.govresearchgate.net
The table below summarizes the cytotoxic activity of various methoxy-substituted canthin-6-ones.
| Compound | Cell Line(s) | Activity (IC₅₀/EC₅₀) | Source(s) |
| 9-Methoxycanthin-6-one | Breast, Lung, Colon, Melanoma, etc. | Active (IC₅₀ < 50 µM) | mdpi.com |
| 10-Methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | semanticscholar.orgproquest.com |
| 10-Methoxycanthin-6-one (Mtx-C) | AML Cells | ~60 µM | nih.gov |
| 5-Hydroxy-4-methoxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant cytotoxicity | nih.govmdpi.comchemfaces.com |
| 4,5-Dimethoxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant cytotoxicity | nih.govmdpi.comchemfaces.com |
| 1,11-Dimethoxycanthin-6-one | KB Cells | Potent cytotoxicity | thieme-connect.com |
Role of N-oxide Functionality in Biological Activity
The introduction of an N-oxide group to the canthin-6-one structure is another modification that can significantly alter its biological profile. The N-oxide functionality can affect properties like solubility and interaction with biological targets.
Canthin-6-one N-oxide itself has been identified as an antiparasitic agent, although its activity is described as limited. medchemexpress.com Studies comparing canthin-6-one with its N-oxide derivative in antifungal assays showed that the N-oxide version was not active, suggesting that this functional group can sometimes be detrimental to a specific activity. researchgate.net
However, in the context of cytotoxicity, the N-oxide group can contribute positively. For instance, 9-methoxycanthin-6-one N-oxide, isolated from the roots of Eurycoma longifolia, was found to be cytotoxic to tumor cells. nih.govmdpi.com It, along with 9-hydroxycanthin-6-one-N-oxide, has reported anti-cancer effects against various cell lines, including melanoma, breast, and lung cancer. nih.govmdpi.com This indicates that in combination with other substituents like a methoxy or hydroxyl group at the C-9 position, the N-oxide functionality can be compatible with or even enhance cytotoxic activity.
The table below compares the activity of canthin-6-one and its N-oxide derivative.
| Compound | Activity Type | Finding | Source(s) |
| Canthin-6-one N-oxide | Antifungal | Inactive compared to canthin-6-one | researchgate.net |
| This compound | Cytotoxicity | Active against melanoma cell line (6.5 µM) | nih.gov |
| 9-Hydroxycanthin-6-one (B1245731) N-oxide | Cytotoxicity | Active against various cancer cell lines | nih.govmdpi.com |
Impact of Substitutions on Cytotoxicity and Other Activities
The biological activity of canthin-6-ones is highly dependent on the nature and position of various substituents on the core structure. Besides methoxy and N-oxide groups, other functional groups like hydroxyls, esters, and alkyl chains have been extensively studied.
Hydroxyl Group: The position of a hydroxyl (-OH) group is critical. Studies have shown that hydroxylation at C-10 or C-11 is a structural requirement for potent cytotoxicity, similar to methoxylation at these positions. thieme-connect.com For example, 11-hydroxycanthin-6-one (B1208191) showed potent cytotoxic activity. thieme-connect.commedchemexpress.com In contrast, the anti-inflammatory activity of different hydroxycanthin-6-ones varies, with 10-hydroxycanthin-6-one (B1198173) showing a strong inhibitory effect on nitric oxide (NO) production. semanticscholar.org
Esterification: Esterification of hydroxylated canthin-6-ones has been explored to create derivatives with modified properties. A series of esters of 11-hydroxycanthin-6-one were synthesized to investigate SAR, which confirmed the importance of the free hydroxyl or a methoxy group at C-11 for activity. thieme-connect.com Similarly, ester derivatives of 10-hydroxycanthin-6-one were synthesized and evaluated for antimicrobial activity, with some compounds showing significant antifungal and antibacterial effects. mdpi.com
Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions have been a key focus for developing novel derivatives. A series of canthin-6-one derivatives with different amide side chains introduced at the C-2 position were synthesized. nih.govacs.orgnih.govresearchgate.net Many of these compounds displayed high cytotoxicity, with IC₅₀ values in the low-micromolar range against human cancer cell lines like HT29 (colon). nih.govacs.org Similarly, the synthesis of 3-N-substituted canthin-6-ones led to compounds with potent antibacterial activity, particularly against Staphylococcus aureus. capes.gov.br
Other Substitutions: The parent compound, canthin-6-one, has broad biological activities, including antiproliferative effects on various cancer cell lines and anti-inflammatory properties. nih.govchemfaces.com The introduction of other groups, such as a methyl group in 3-methylcanthin-5,6-dione, has also been studied in the context of anti-inflammatory and cytotoxic activities. nih.gov
The following table provides a summary of the effects of various substitutions on the biological activities of canthin-6-one.
| Compound/Derivative Class | Substitution | Position(s) | Observed Activity | Source(s) |
| Canthin-6-one | None (parent) | - | Cytotoxic, Anti-inflammatory | nih.govchemfaces.com |
| 11-Hydroxycanthin-6-one | Hydroxyl | C-11 | Potent cytotoxicity | thieme-connect.commedchemexpress.com |
| 10-Hydroxycanthin-6-one Esters | Various Esters | C-10 | Antifungal, Antibacterial | mdpi.com |
| C-2 Amide Derivatives | Amide side chains | C-2 | High cytotoxicity (low µM IC₅₀) | nih.govacs.orgnih.govresearchgate.net |
| 3-N-Substituted Derivatives | Alkyl, Benzyl | N-3 | Potent antibacterial (MIC < 1.95 µg/mL) | capes.gov.br |
| 8-Hydroxycanthin-6-one | Hydroxyl | C-8 | Cytotoxicity, Antibacterial | nih.govmdpi.com |
Rational Design of Novel Canthin-6-one Derivatives for Enhanced Activity
The knowledge gained from SAR studies is actively being used for the rational design of new canthin-6-one derivatives with improved efficacy, better water solubility, and enhanced pharmacological profiles.
One successful strategy involves introducing hydrophilic groups to improve physicochemical properties. For instance, a series of novel canthin-6-one derivatives were designed and synthesized by introducing various amide side chains containing nitrogen heterocycles (e.g., N-methyl piperazine) at the C-2 position. nih.govacs.orgnih.govresearchgate.net This approach aimed to improve water solubility while enhancing antiproliferative activity. The results were promising, with one derivative, compound 8h , exhibiting an IC₅₀ value of 1.0 μM against HT29 colon cancer cells, which was significantly more potent than the parent canthin-6-one. acs.orgnih.gov This compound also showed the ability to induce apoptosis, DNA damage, and ferroptosis in cancer cells. nih.govnih.gov
Another approach focuses on modifying the canthin-6-one skeleton to enhance antibacterial potency. A series of 3-N-alkylated and 3-N-benzylated canthin-6-ones were designed and synthesized to improve both antibacterial activity and water solubility. capes.gov.br This work established a clear SAR, leading to the identification of compounds with minimal inhibitory concentration (MIC) values as low as 0.98 µg/mL against Staphylococcus aureus. capes.gov.br
The synthesis of ester derivatives of 10-hydroxycanthin-6-one is another example of rational design aimed at developing new antimicrobial agents. mdpi.com By exploring different ester groups, researchers identified compounds with significant activity against phytopathogenic fungi and various bacteria, highlighting a path for developing novel agrochemicals. mdpi.com These targeted synthetic efforts, grounded in SAR principles, demonstrate the potential to optimize the therapeutic properties of the canthin-6-one scaffold for various applications.
Advanced Analytical and Research Methodologies for 9 Methoxycanthin 6 One N Oxide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 9-Methoxycanthin-6-one (B140682) N-oxide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For canthinone alkaloids, including 9-Methoxycanthin-6-one and its N-oxide derivative, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.
In the ¹H-NMR spectrum of the related compound, 9-methoxycanthin-6-one, characteristic signals include a pair of ortho-coupled doublets in the aromatic region, corresponding to the protons of the monosubstituted indole (B1671886) moiety. mdpi.com A key singlet peak indicates the presence of the methoxy (B1213986) group protons. mdpi.com For N-oxides of alkaloids, the introduction of the N-O group leads to characteristic shifts in the NMR signals of nearby protons and carbons, aiding in the confirmation of the N-oxide structure. semanticscholar.org
Table 1: Representative ¹H and ¹³C NMR Data for Canthin-6-one (B41653) Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 9-Methoxycanthin-6-one | δ 6.99 (1H, d, J=2.4 Hz), 7.98 (1H, d, J=2.4 Hz), 8.23 (1H, d, J=5.2 Hz), 8.78 (1H, d, J=5.2 Hz), 4.04 (3H, s) | δ 56.2 (OCH₃), 101.45 (C-8), 114.76 (C-10), 115.66 (C-1), 123.95 (C-12), 129.69 (C-5), 138.05 (C-4), 143.81 (C-2), 163.41 (C=O) | mdpi.com |
This table presents data for a closely related compound to illustrate the types of signals observed. Specific data for the N-oxide would show shifts due to the N-O bond.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 9-Methoxycanthin-6-one N-oxide. vnu.edu.vn High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For alkaloid N-oxides, a characteristic fragmentation involves the loss of an oxygen atom from the molecular ion, which helps to confirm the presence of the N-oxide functionality. semanticscholar.org The fragmentation of the canthinone core provides further structural confirmation. libretexts.org
Table 2: High-Resolution Mass Spectrometry Data for a Related Canthin-6-one Derivative
| Compound Derivative | Calculated m/z | Found m/z [M+H]⁺ | Reference |
| C₁₉H₁₈N₄O₃ | 351.1452 | 351.1457 | acs.org |
This table illustrates the accuracy of HRMS in determining the mass of a related canthinone derivative.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the canthin-6-one chromophore. researchgate.net The UV spectrum of canthin-6-one alkaloids typically displays several absorption maxima that are indicative of their conjugated system. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. vnu.edu.vn For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the lactam ring, the C-O-C stretching of the methoxy group, and the N-O stretching vibration, which is a key indicator of the N-oxide functionality. semanticscholar.orgmdpi.com
Table 3: Spectroscopic Data for Canthin-6-one Derivatives
| Spectroscopic Method | Characteristic Absorptions/Maxima | Reference |
| UV-Vis | Maxima at approximately 205, 241, 274, 315, 348, and 365 nm for the canthin-6-one chromophore. | researchgate.net |
| IR (KBr, cm⁻¹) | ~1734 (C=O), ~1684 (ester in derivative), ~1420 (C=N). The N-O group in N-oxides shows characteristic vibrations. | mdpi.com |
Mass Spectrometry (MS)
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures such as plant extracts. vnu.edu.vn
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and quantification of canthin-6-one alkaloids. nih.gov A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape. frim.gov.my
Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. bioline.org.br For enhanced sensitivity and specificity, a fluorescence detector can be employed, as canthin-6-one alkaloids are often fluorescent. nih.gov An HPLC method for the related 9-methoxycanthin-6-one used fluorescence detection with an excitation wavelength of 371 nm and an emission wavelength of 504 nm, achieving a detection limit of 0.6 ng/ml. nih.gov
Table 4: HPLC Parameters for the Analysis of a Related Canthin-6-one Alkaloid
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (4.6 mm × 250 mm, 5 µm) | frim.gov.my |
| Mobile Phase | Acetonitrile and distilled water (55:45, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Fluorescence (Excitation: 371 nm, Emission: 504 nm) | nih.gov |
For the analysis of metabolites in biological samples, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique. researchgate.net UPLC provides faster analysis and better resolution compared to conventional HPLC. sci-hub.se
The use of a tandem mass spectrometer (MS/MS) allows for the identification and quantification of metabolites based on their specific precursor-to-product ion transitions, even at very low concentrations. sci-hub.se This methodology is particularly valuable for studying the metabolic fate of this compound in preclinical studies. researchgate.net The process involves converting the raw mass spectrometry data into a format that can be processed by specialized software to identify and quantify metabolites. sci-hub.se
High-Performance Liquid Chromatography (HPLC)
Proteomics and Pathway Analysis
Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the cellular response to this compound. By analyzing changes in protein expression, researchers can identify the biological pathways affected by the compound.
Two-Dimensional Electrophoresis (2-DE) and Mass Spectrometry for Protein Identification
Two-dimensional gel electrophoresis (2-DE) is a foundational technique in proteomics for separating complex protein mixtures. creative-proteomics.com This method separates proteins based on two distinct properties: first by their isoelectric point (pI) through isoelectric focusing (IEF), and then by their molecular weight via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). creative-proteomics.comnih.gov This results in a two-dimensional map of protein spots, allowing for the visualization of changes in protein abundance between different conditions. creative-proteomics.comnih.gov
In research involving canthinone alkaloids, 2-DE has been employed to compare the protein profiles of cancer cells treated with a related compound, 9-methoxycanthin-6-one, against untreated cells. mdpi.com For instance, in a study on the A2780 ovarian cancer cell line, more than 922 protein spots were detected on the 2-DE gels. mdpi.com From these, fifteen protein spots that showed a significant change in intensity (greater than 1.5-fold) were selected for further analysis. mdpi.com
Following separation by 2-DE, the protein spots of interest are excised from the gel and identified using mass spectrometry (MS). nih.govuclouvain.be Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS/MS are commonly used for this purpose. mdpi.com The resulting mass spectra provide a "fingerprint" of the protein, which is then matched against protein databases, such as UniProt, to confirm its identity. mdpi.comthermofisher.com
Through this combined 2-DE and MS approach, several differentially expressed proteins have been identified in cancer cells upon treatment with 9-methoxycanthin-6-one. mdpi.com These findings provide crucial clues into the compound's mechanism of action. mdpi.com
Ingenuity Pathway Analysis (IPA) for Canonical Pathway Mapping
Once a list of differentially expressed proteins is identified, Ingenuity Pathway Analysis (IPA) is a powerful tool used to understand their collective biological significance. qiagen.comqiagen.com IPA is a web-based software that utilizes a vast, manually curated knowledge base of scientific literature to map proteins to specific canonical pathways, biological functions, and disease processes. mdpi.comqiagen.com
In the context of 9-methoxycanthin-6-one research, the dataset of identified proteins and their expression changes was uploaded into the IPA software. mdpi.com The core analysis within IPA identifies direct and indirect molecular relationships and classifies proteins based on their involvement in established biochemical pathways. mdpi.comnih.gov
This analysis revealed that several proteins affected by 9-methoxycanthin-6-one are involved in critical cellular processes. For example, proteins like pyruvate (B1213749) kinase (PKM), annexin (B1180172) A2 (ANXA2), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) were found to be associated with the apoptosis signaling pathway. mdpi.com Furthermore, IPA identified "Glycolysis I" as the most significantly affected canonical pathway in A2780 ovarian cancer cells treated with the compound. mdpi.com
Table 1: Top Canonical Pathways Affected by 9-Methoxycanthin-6-one in A2780 Ovarian Cancer Cells
| Canonical Pathway | -log(p-value) | Ratio | Molecules |
| Glycolysis I | 4.86 | 0.125 | TPI1, GAPDH, PKM, ALDH1A1 |
| Gluconeogenesis I | 4.41 | 0.111 | TPI1, GAPDH, PKM |
| Germ Cell-Sertoli Cell Junction Signaling | 2.92 | 0.051 | ANXA2, CAPG |
| Actin Cytoskeleton Signaling | 2.82 | 0.046 | CAPG |
| Remodeling of Epithelial Adherens Junctions | 2.76 | 0.049 | ANXA2 |
| Data sourced from a study on 9-methoxycanthin-6-one. mdpi.com |
In Silico Computational Approaches
In addition to experimental techniques, computational methods play a vital role in modern drug discovery and development, offering predictive insights into a compound's behavior at a molecular level.
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug research, it is used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
This method has been applied to investigate the interactions of canthinone alkaloids with various biological targets. For instance, docking studies have predicted a stable interaction between 9-Methoxycanthin-6-one 3-N-oxide and cyclin A, with a calculated binding energy of -8.6 Kcal/mol. researchgate.net In another study, the related compound 10-methoxy-canthin-6-one was shown through molecular docking to intercalate with DNA, with a calculated binding affinity of -7.5 kcal/mol, suggesting a stronger interaction than canthin-6-one. acs.org These simulations provide valuable hypotheses about the potential molecular targets of these compounds, which can then be validated experimentally.
Computational Prediction of Bioactivity
Computational tools are also used to predict the potential biological activities and toxicity of chemical compounds based on their structure. rjpbcs.com Web services and software can analyze a molecule's structure to forecast a range of properties, from therapeutic effects to adverse reactions. researchgate.net
For 9-Methoxycanthin-6-one 3-N-oxide, computational predictions have been used to assess its potential toxicity. rjpbcs.com For example, it was predicted to be an inhibitor of the hERG channel, which can be associated with cardiac toxicity. rjpbcs.com Such in silico predictions are valuable for early-stage drug development, helping to prioritize compounds for further investigation and identify potential safety concerns. rjpbcs.comresearchgate.net
Future Directions and Research Opportunities
Elucidation of Intracellular Targets and Inflammatory Pathways for 9-Methoxycanthin-6-one (B140682) N-oxide
While 9-Methoxycanthin-6-one N-oxide has been identified as cytotoxic to melanoma and other cancer cell lines, the precise intracellular mechanisms remain largely uncharacterized. nih.govmdpi.com Future research must prioritize the identification of its specific molecular targets. The broader family of canthin-6-one (B41653) alkaloids is known to modulate inflammatory pathways, which are often linked with carcinogenesis. For instance, related compounds like 9-hydroxycanthin-6-one (B1245731) are known to suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial regulator of inflammatory responses, and inhibit the production of nitric oxide (NO). evitachem.commdpi.com Furthermore, extracts containing the non-oxidized form, 9-methoxycanthin-6-one, have been shown to inhibit the expression of key inflammatory genes such as inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated cells. tandfonline.comtandfonline.com
Although these findings provide a foundational hypothesis, it is crucial to determine if this compound operates through similar or distinct pathways. The introduction of the N-oxide functional group could significantly alter its binding affinity and interaction with cellular targets. Therefore, comprehensive studies are required to investigate its direct effects on the NF-κB signaling cascade, mitogen-activated protein kinase (MAPK) pathways, and other inflammatory signaling networks. Identifying the direct protein or nucleic acid binding partners will be a critical step in understanding its mode of action and is an area where further study is needed. nih.govmdpi.com
Further Investigation of Structure-Activity Relationships for Targeted Therapeutic Development
The therapeutic potential of canthinone alkaloids is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for designing derivatives with enhanced efficacy and target specificity. Preliminary studies on various canthin-6-one alkaloids have provided initial insights. For example, substitutions at the C-9 position of the canthinone core appear to be particularly significant for biological activity. A hydroxyl group at C-9 has been noted as important for inhibitory effects, potentially more so than a methoxy (B1213986) group for NF-κB inhibition. mdpi.comacs.org
Future SAR studies should focus specifically on the N-oxide series of canthinones. The impact of the N-oxide moiety, combined with various substitutions on the aromatic rings, needs systematic evaluation. This research should aim to answer critical questions: How does the N-oxide group influence solubility, cell permeability, and target-binding affinity? What is the role of the methoxy group at the C-9 position in the context of the N-oxide? biocat.com By synthesizing and screening a library of analogues with modifications at different positions, it will be possible to develop a detailed SAR model for this compound. This knowledge is essential for the rational design of new compounds with improved potency against specific cancer cell lines or inflammatory conditions. tandfonline.com
Table 1: Reported Bioactivities of Selected Canthin-6-one Alkaloids
| Compound | Reported Biological Activity | Source Plant(s) | Citations |
| This compound | Cytotoxic against melanoma and other cancer cell lines. | Eurycoma longifolia, Ailanthus altissima | chemondis.commedchemexpress.comnih.govmdpi.com |
| 9-Methoxycanthin-6-one | Anti-cancer, anti-inflammatory (inhibits iNOS, IL-6, COX-2), NF-κB inhibitor. | Eurycoma longifolia | tandfonline.comtandfonline.comacs.orgmdpi.com |
| 9-Hydroxycanthin-6-one | Anti-inflammatory (inhibits NO production), NF-κB inhibitor, cytotoxic. | Eurycoma longifolia | evitachem.commdpi.comacs.org |
| Canthin-6-one | Anti-inflammatory (inhibits NO), antifungal, cytotoxic. | Ailanthus altissima, Eurycoma longifolia | mdpi.comtandfonline.comtandfonline.comnih.gov |
Exploration of Synergistic Effects with Existing Therapeutic Agents
A promising strategy in modern therapeutics is the use of combination therapies to enhance efficacy and overcome drug resistance. The potential of this compound to act synergistically with established chemotherapeutic agents is a critical area for future investigation. Preliminary research has already pointed towards the synergistic effects of its parent compound, 9-methoxycanthin-6-one, when combined with selected chemotherapy drugs in inhibiting the proliferation of ovarian cancer cells. researchgate.net
This provides a strong rationale for conducting similar studies with the N-oxide derivative. Research should be designed to evaluate its efficacy in combination with a range of standard-of-care drugs for various cancers. By analyzing these combinations, it may be possible to achieve greater therapeutic effects at lower doses, potentially reducing toxicity and side effects. Such studies could reveal whether this compound can re-sensitize resistant cancer cells to conventional therapies, a finding that would have significant clinical implications. The principle of synergy has been observed with other phytochemicals from Eurycoma longifolia, further supporting this line of inquiry. amegroups.cnamegroups.org
Application of Metabolomics and Proteomics in Canthin-6-one Research
The advent of "omics" technologies offers powerful tools for obtaining a systems-level understanding of drug action. revespcardiol.org Applying metabolomics and proteomics to the study of this compound can provide unprecedented insight into its cellular impact. medchemexpress.combiocat.com Proteomics can be used to identify global changes in protein expression and post-translational modifications within cells following treatment with the compound. This approach has already been successfully used to elucidate the antifungal mechanism of canthin-6-one, which was found to disrupt amino acid biosynthesis and nitrogen metabolism in fungi. nih.govresearchgate.net A similar proteomics-based investigation into the anticancer mechanisms of 9-methoxycanthin-6-one has also been undertaken. researchgate.net
Metabolomics, the large-scale study of small molecules, can reveal how this compound alters cellular metabolic pathways. By mapping the metabolic fingerprint of treated cells, researchers can identify key enzymatic pathways that are perturbed, offering clues to the compound's mechanism of action and potential off-target effects. Combining proteomic and metabolomic data will provide a comprehensive picture of the cellular response, facilitating the identification of novel biomarkers to monitor therapeutic response and elucidating complex mechanisms of action.
Optimization of Sustainable Production Methods
The natural sources of this compound are finite, and reliance on harvesting wild plants like Eurycoma longifolia is unsustainable. caldic.com Therefore, a crucial area of future research is the development and optimization of sustainable production methods. Plant tissue culture techniques, including hairy root and callus cultures, have shown significant promise as a renewable source for canthinone alkaloids. tandfonline.comtandfonline.comresearchgate.net Studies have demonstrated that the yield of compounds like 9-methoxycanthin-6-one from in vitro cultures can surpass that obtained from wild-harvested roots. researchgate.net
Future work should focus on optimizing the culture conditions to maximize the yield of this compound specifically. This includes refining the composition of the culture media and exploring the use of elicitors—substances that stimulate secondary metabolite production. Biotic and abiotic elicitors such as methyl-jasmonate, chitosan (B1678972), and casein hydrolysate have been shown to enhance the synthesis of related canthinones in E. longifolia cultures. researchgate.netmdpi.com Further research into novel elicitors and bioreactor process optimization is needed. Additionally, exploring total or semi-synthetic chemical routes, building upon established strategies for the canthin-6-one core, could provide a scalable and consistent alternative to extraction from natural sources. mdpi.com
Q & A
Q. What methodologies are recommended for optimizing the production of 9-Methoxycanthin-6-one N-oxide in plant cell suspension cultures?
To enhance production, researchers can test the addition of phosphate salts (e.g., NaH₂PO₄) to culture media. For example, Eurycoma longifolia cell cultures supplemented with 10 mg/L NaH₂PO₄ significantly increased 9-Methoxycanthin-6-one yields compared to controls (0.27% vs. 0.12%) . Light microscopy and HPLC with retention time validation (e.g., 4.317 minutes for 9-Methoxycanthin-6-one) can monitor cell lysis efficiency and alkaloid extraction .
Q. How can researchers detect and quantify this compound and its metabolites in biological matrices?
High-sensitivity UHPLC-MS/MS coupled with on-line solid-phase extraction (SPE) is effective for quantifying N-oxide derivatives in complex matrices like serum or urine. For example, glucuronidated metabolites (e.g., 9-hydroxycanthin-6-one glucuronide) can be detected using retention time alignment and calibration curves (10–300 µg/kg range) validated via S/N > 10 thresholds . This approach minimizes manual sample preparation while maintaining accuracy .
Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?
Use cancer cell lines (e.g., HepG2, Huh7) to assess cytotoxic activity. Ensure protocols include redox biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) to monitor oxidative stress responses, as ROS generation in organelles like chloroplasts or mitochondria can influence cytotoxicity outcomes . Inhibitors of photosynthetic electron transport (e.g., methyl viologen) may help isolate compartment-specific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) models predict the mutagenic potential of this compound?
SAR fingerprint analysis evaluates substructures linked to DNA-reactive mutagenicity. While the general aromatic N-oxide alert is downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are validated alerts. Match 9-Methoxycanthin-6-one’s N-oxide substructure against proprietary mutagenicity databases and use tools like Leadscope’s expert-rule-based models for risk stratification .
Q. What experimental designs elucidate the role of the N-oxide group in bioactivity modulation?
Synthesize analogs (e.g., replacing N-oxide with hydroxyl or methoxy groups) and compare bioactivity. For example, quaternization of 10-Methoxycanthin-6-one derivatives (e.g., iodides/bromides) showed varied antibacterial efficacy (43–72% yields), with NMR/HRMS confirming structural integrity . Pair this with in silico docking studies to assess binding affinity changes in target proteins.
Q. How do elicitors influence the biosynthetic pathways of this compound in plant cell cultures?
Test abiotic stressors (e.g., Na₂CO₃) to upregulate alkaloid biosynthesis. In E. longifolia, 6 mg/L Na₂CO₃ increased 9-Methoxycanthin-6-one production by 125% compared to controls . Transcriptomic or metabolomic profiling can identify upregulated enzymes (e.g., cytochrome P450s) in the canthinone pathway.
Q. What strategies improve the cellular uptake efficiency of this compound in drug-resistant cancer models?
Investigate transporter-independent mechanisms using OCT1-knockout models. For sorafenib N-oxide, cellular uptake remained unchanged in OCT1-deficient HepG2 cells, suggesting alternative transporters . Combine fluorescence-labeled 9-Methoxycanthin-6-one with ATP-binding cassette (ABC) transporter inhibitors (e.g., verapamil) to assess efflux pump involvement.
Methodological Considerations
- Data Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with published standards (e.g., 9-Methoxycanthin-6-one: C₁₅H₁₀N₂O₂, MW 250.3) to confirm compound identity .
- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: detail synthesis steps in supplementary files and cite purity validation methods (e.g., HPLC >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
